molecular formula C12H14ClNO3 B13987459 (4-Chlorocarbonyl-phenyl)-carbamic acid tert-butyl ester

(4-Chlorocarbonyl-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B13987459
M. Wt: 255.70 g/mol
InChI Key: UDRAXSCYIYYSLE-UHFFFAOYSA-N
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Description

(4-Chlorocarbonyl-phenyl)-carbamic acid tert-butyl ester is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a chlorocarbonyl group attached to a phenyl ring, which is further connected to a carbamic acid tert-butyl ester group. Its unique structure makes it a valuable intermediate in the synthesis of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorocarbonyl-phenyl)-carbamic acid tert-butyl ester typically involves the reaction of 4-chlorocarbonylphenyl isocyanate with tert-butyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and efficient use of raw materials. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorocarbonyl-phenyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used under mild conditions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted carbamates.

    Hydrolysis: Formation of 4-chlorocarbonylbenzoic acid and tert-butyl alcohol.

    Reduction: Formation of 4-chlorocarbonylphenylamine or 4-chlorocarbonylphenol.

Scientific Research Applications

(4-Chlorocarbonyl-phenyl)-carbamic acid tert-butyl ester has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.

    Biology: Employed in the development of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chlorocarbonyl-phenyl)-carbamic acid tert-butyl ester involves its interaction with various molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The pathways involved in these interactions are often complex and depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorocarbonyl-phenyl)-carbamic acid methyl ester
  • (4-Chlorocarbonyl-phenyl)-carbamic acid ethyl ester
  • (4-Chlorocarbonyl-phenyl)-carbamic acid isopropyl ester

Uniqueness

(4-Chlorocarbonyl-phenyl)-carbamic acid tert-butyl ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. The tert-butyl group provides steric hindrance, enhancing the compound’s stability and reactivity compared to its methyl, ethyl, and isopropyl counterparts. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.

Properties

IUPAC Name

tert-butyl N-(4-carbonochloridoylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-12(2,3)17-11(16)14-9-6-4-8(5-7-9)10(13)15/h4-7H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRAXSCYIYYSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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